molecular formula C9H15NaO4 B095560 Sodium hydrogen azelate CAS No. 17356-30-8

Sodium hydrogen azelate

Cat. No.: B095560
CAS No.: 17356-30-8
M. Wt: 210.2 g/mol
InChI Key: KITSBOHZGUHIOU-UHFFFAOYSA-M
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Description

Sodium hydrogen azelate is the sodium salt of azelaic acid, a naturally occurring saturated dicarboxylic acid. Azelaic acid is found in grains such as wheat, rye, and barley. It is known for its antimicrobial properties and its ability to affect keratin production and reduce inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium hydrogen azelate can be synthesized through the neutralization of azelaic acid with sodium hydroxide. The reaction typically involves dissolving azelaic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level, resulting in the formation of monosodium azelate .

Industrial Production Methods: Industrial production of monosodium azelate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The process involves the use of industrial-grade azelaic acid and sodium hydroxide, with the reaction being carried out in large reactors .

Chemical Reactions Analysis

Types of Reactions: Sodium hydrogen azelate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium hydrogen azelate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.

    Biology: It has been studied for its antimicrobial properties and its effects on cell growth and differentiation.

    Medicine: It is used in the treatment of skin conditions such as acne and rosacea due to its anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of polymers, lubricants, and plasticizers

Mechanism of Action

Sodium hydrogen azelate exerts its effects primarily through its ability to inhibit tyrosinase and membrane-associated thioredoxin reductase enzymes. This inhibition affects the production of melanin and other cellular processes. Additionally, it reduces the production of reactive oxygen species, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Uniqueness: Sodium hydrogen azelate is unique due to its specific sodium salt form, which enhances its solubility and reactivity in various applications. Its ability to inhibit specific enzymes and reduce inflammation makes it particularly valuable in medical and cosmetic applications .

Properties

CAS No.

17356-30-8

Molecular Formula

C9H15NaO4

Molecular Weight

210.2 g/mol

IUPAC Name

sodium;9-hydroxy-9-oxononanoate

InChI

InChI=1S/C9H16O4.Na/c10-8(11)6-4-2-1-3-5-7-9(12)13;/h1-7H2,(H,10,11)(H,12,13);/q;+1/p-1

InChI Key

KITSBOHZGUHIOU-UHFFFAOYSA-M

SMILES

C(CCCC(=O)O)CCCC(=O)[O-].[Na+]

Isomeric SMILES

C(CCCC(=O)O)CCCC(=O)[O-].[Na+]

Canonical SMILES

C(CCCC(=O)O)CCCC(=O)[O-].[Na+]

Key on ui other cas no.

17356-30-8

Related CAS

123-99-9 (Parent)

Synonyms

azelaic acid
azelaic acid, dilithium salt
azelaic acid, dipotassium salt
azelaic acid, disodium salt
azelaic acid, monosodium salt
azelaic acid, potassium salt
azelaic acid, sodium salt
Azelex
Finacea
monosodium azelate
nonanedioic acid
skinoren

Origin of Product

United States

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